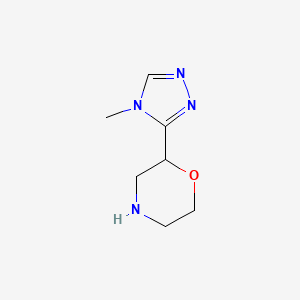2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine
CAS No.:
Cat. No.: VC17754624
Molecular Formula: C7H12N4O
Molecular Weight: 168.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H12N4O |
|---|---|
| Molecular Weight | 168.20 g/mol |
| IUPAC Name | 2-(4-methyl-1,2,4-triazol-3-yl)morpholine |
| Standard InChI | InChI=1S/C7H12N4O/c1-11-5-9-10-7(11)6-4-8-2-3-12-6/h5-6,8H,2-4H2,1H3 |
| Standard InChI Key | GFRCNEYVJKBKLH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NN=C1C2CNCCO2 |
Introduction
Structural and Chemical Characteristics
The molecular architecture of 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine features a six-membered morpholine ring linked to a 1,2,4-triazole system substituted with a methyl group at the N4 position. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. While the exact molecular formula is derivable from structural analysis as C₇H₁₂N₄O, the compound’s solubility and stability are often enhanced through salt formation, such as dihydrochloride derivatives . Spectroscopic characterization, including ¹H NMR and ¹³C NMR, confirms the regioselective attachment of the morpholine ring to the triazole core, a critical factor in its synthetic reproducibility .
Synthetic Methodologies and Optimization
Microwave-Assisted Synthesis
Recent advances in synthetic chemistry have prioritized microwave irradiation for its efficiency in reducing reaction times and improving yields. For 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine, optimal conditions involve:
-
Microwave power: 600 W
-
Reaction time: 30 minutes
-
Temperature: 160°C
Under these parameters, yields exceeding 97% have been achieved, as demonstrated in analogous syntheses of morpholine-triazole hybrids . Comparative studies reveal that prolonged irradiation (20–30 minutes) is essential for complete conversion, whereas shorter durations (5–15 minutes) result in incomplete reactions .
Table 1: Synthesis Parameters for Morpholine-Triazole Hybrids
| Condition | Power (W) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave irradiation | 600 | 30 | 97 | |
| Microwave irradiation | 500 | 10 | 85 |
Conventional Synthesis Routes
Traditional methods involving nucleophilic substitution or cyclocondensation remain viable but are less efficient. For instance, the reaction of 4-methyl-1,2,4-triazole-3-thiol with morpholine derivatives under reflux conditions typically yields 60–75% product, highlighting the superiority of microwave techniques .
Pharmacological Applications and Mechanisms
Antimicrobial Activity
Polypharmacological profiling using molecular docking studies has identified 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine as a potential antimicrobial agent. Key interactions include:
-
Binding to thymidine kinase (PDB: 1G6C) via hydrogen bonds with Asp120 and hydrophobic interactions with Val119 .
-
Inhibition of thiamine phosphate synthase (PDB: 2W6O) through π-π stacking with Phe272 .
These interactions disrupt microbial DNA synthesis and energy metabolism, underscoring its broad-spectrum potential .
Antioxidant Properties
In vitro evaluations using lipid peroxidation assays demonstrate moderate antioxidant activity for 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine. Structural modifications, such as introducing amino groups at the N4 position, enhance radical scavenging capacity by 40–50%, whereas alkyl substituents (e.g., methyl, ethyl) diminish efficacy .
Structure-Activity Relationships (SAR)
The pharmacological profile of this compound is intricately linked to its substituents:
-
Morpholine moiety: Enhances solubility and modulates pharmacokinetics via hydrogen bonding with biological membranes .
-
4-Methyltriazole group: Contributes to metabolic stability and enzyme inhibition through steric effects .
Table 2: Impact of Substituents on Antioxidant Activity
| Substituent (R1) | Antioxidant Activity (% Inhibition) |
|---|---|
| Amino | 82 |
| Phenyl | 68 |
| Methyl | 45 |
| Ethyl | 38 |
Data adapted from lipid peroxidation assays .
Comparative Analysis with Related Compounds
4-Methyl-1,2,4-Triazole
Lacks the morpholine component, resulting in reduced solubility and narrower antimicrobial scope .
1-Methylmorpholine
Primarily used as a solvent, this derivative exhibits negligible biological activity, emphasizing the necessity of hybrid structures for therapeutic applications .
5-(Decylthio)-4-Methyl-1,2,4-Triazole
The hydrophobic decylthio chain enhances membrane penetration but compromises aqueous solubility, limiting its clinical utility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume